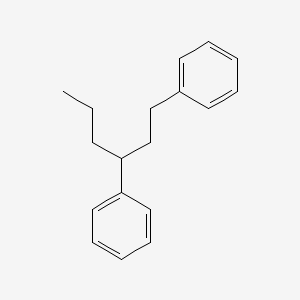
1,1'-(Hexane-1,3-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexane-1,3-diyl)dibenzene is an organic compound characterized by a hexane chain flanked by two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexane-1,3-diyl)dibenzene typically involves the reaction of benzene with hexane derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with hexane derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Hexane-1,3-diyl)dibenzene may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Hexane-1,3-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), resulting in the formation of alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups replace hydrogen atoms on the benzene rings. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens, nitrating agents, Lewis acids, and controlled temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Applications De Recherche Scientifique
1,1’-(Hexane-1,3-diyl)dibenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 1,1’-(Hexane-1,3-diyl)dibenzene exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1,1’-(1-Methyl-1,3-propanediyl)dibenzene
- 1,1’-(1-Propene-1,3-diyl)dibenzene
- 1,1’-(1-Buten-3-yne-1,4-diyl)dibenzene
Comparison: 1,1’-(Hexane-1,3-diyl)dibenzene is unique due to its specific hexane chain length and the positioning of the benzene rings. Compared to similar compounds with different alkyl chain lengths or unsaturation, it exhibits distinct physical and chemical properties, influencing its reactivity and applications. For example, the presence of a longer hexane chain may affect the compound’s solubility, melting point, and interaction with other molecules.
Propriétés
Numéro CAS |
73476-00-3 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
1-phenylhexan-3-ylbenzene |
InChI |
InChI=1S/C18H22/c1-2-9-17(18-12-7-4-8-13-18)15-14-16-10-5-3-6-11-16/h3-8,10-13,17H,2,9,14-15H2,1H3 |
Clé InChI |
AFOYJWZLSSXZNG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



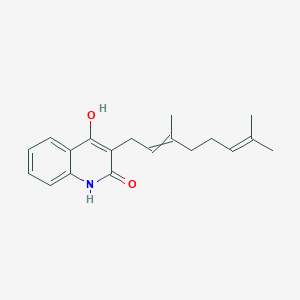

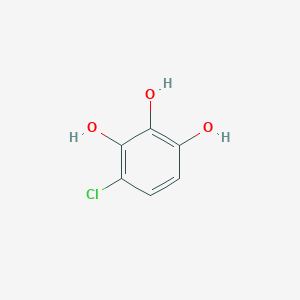
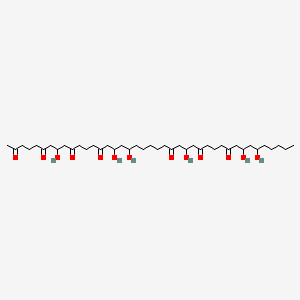
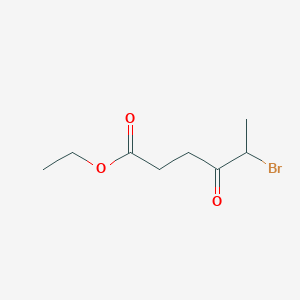
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
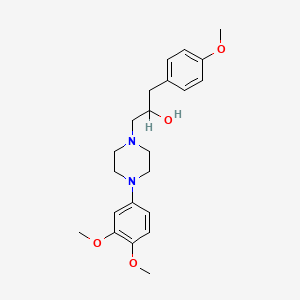

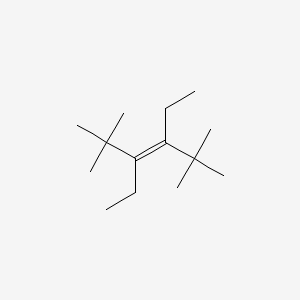
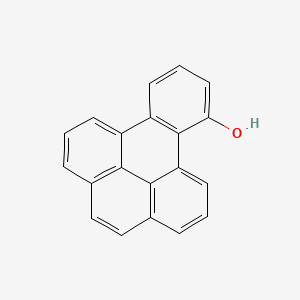

![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
